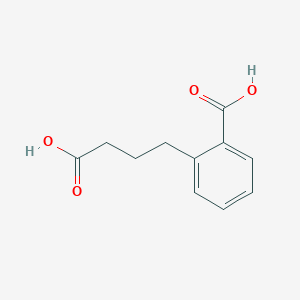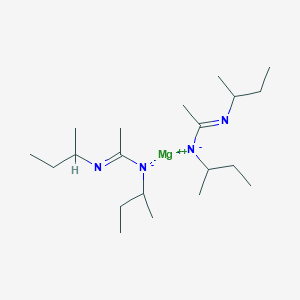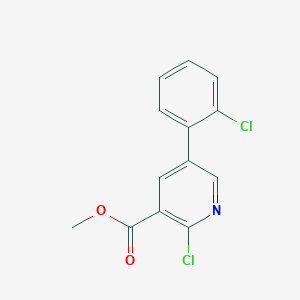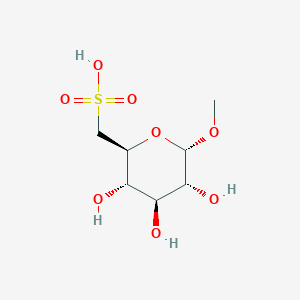
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid (TFMPA) is an organic compound that belongs to the class of acids known as phenylacetic acids. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other products. TFMPA is used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid has been extensively studied for its potential applications in various fields of science. For example, it has been used as a reagent in organic synthesis reactions and as a catalyst in polymerization reactions. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other products. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology.
Mecanismo De Acción
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid is an organic compound that is composed of a phenyl group and a trifluoromethyl group. The trifluoromethyl group is highly reactive and can interact with other molecules to form a variety of complexes. These complexes can then undergo a variety of chemical reactions, such as oxidation, reduction, hydrolysis, and condensation. The phenyl group can also interact with other molecules to form a variety of complexes. These complexes can then undergo a variety of chemical reactions, such as oxidation, reduction, hydrolysis, and condensation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to inhibit the growth of some cancer cell lines. In addition, this compound has been found to have some antioxidant activity. It has also been found to have some anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized in a variety of ways. It is also a versatile reagent, as it can be used in a variety of organic synthesis reactions and as a catalyst in polymerization reactions. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and should be handled with care. In addition, it is toxic and should be used in a well-ventilated area.
Direcciones Futuras
There are a number of potential future directions for the study of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid. These include further research into its potential applications in the fields of biochemistry and physiology. In addition, further research into the potential biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of trifluoromethyl iodide and trifluoromethoxybenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and trifluoromethyl iodide as the byproducts. Other methods for the synthesis of this compound include the reaction of trifluoromethyl bromide and trifluoromethoxybenzene, and the reaction of trifluoromethyl chloride and trifluoromethoxybenzene.
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)6-3-5(4-8(17)18)1-2-7(6)19-10(14,15)16/h1-3H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHLNNKFPJHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

